molecular formula C11H9FN2OS B12242660 N-(5-fluoro-2-methylphenyl)-1,3-thiazole-4-carboxamide

N-(5-fluoro-2-methylphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B12242660
M. Wt: 236.27 g/mol
InChI Key: QIDKLLNYFVDLNL-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-1,3-thiazole-4-carboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-1,3-thiazole-4-carboxamide typically involves the reaction of 5-fluoro-2-methylphenyl isocyanate with a thiazole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carboxamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-1,3-thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-fluoro-2-methylphenyl)-1,3-thiazole-4-carboxamide is unique due to its combination of a fluorinated aromatic ring and a thiazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H9FN2OS

Molecular Weight

236.27 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C11H9FN2OS/c1-7-2-3-8(12)4-9(7)14-11(15)10-5-16-6-13-10/h2-6H,1H3,(H,14,15)

InChI Key

QIDKLLNYFVDLNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CSC=N2

Origin of Product

United States

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